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Compound Name:
2-Chloro-6-methoxyquinoline-3-

carbonitrile

Cat. No.: B009224 Get Quote

An In-Depth Technical Guide to the Physicochemical Properties of 2-Chloro-6-
methoxyquinoline-3-carbonitrile

Introduction
2-Chloro-6-methoxyquinoline-3-carbonitrile is a substituted quinoline derivative that serves

as a pivotal building block in synthetic and medicinal chemistry. The quinoline scaffold itself is a

core component of numerous natural products and pharmaceuticals, exhibiting a wide range of

biological activities including anticancer, antimalarial, and antibacterial properties.[1] The

specific functionalization of this molecule—with a chloro group at the 2-position, a methoxy

group at the 6-position, and a nitrile at the 3-position—creates a unique electronic and steric

profile, rendering it a versatile intermediate for the synthesis of more complex, biologically

active heterocyclic systems.[2][3]

Understanding the fundamental physicochemical properties of this compound is paramount for

researchers in drug discovery and materials science. These properties govern its reactivity,

solubility, crystal packing, and bioavailability, directly influencing its handling, reaction

optimization, and potential as a lead compound in pharmaceutical development. This guide

provides a comprehensive overview of its structural, physical, and spectral characteristics,

supported by established analytical protocols and insights into its synthetic utility.
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The structural integrity of a compound is the foundation of its chemical behavior. 2-Chloro-6-
methoxyquinoline-3-carbonitrile is characterized by a planar, fused bicyclic aromatic system.

The electron-withdrawing nature of the chlorine and nitrile substituents, contrasted with the

electron-donating methoxy group, establishes a distinct reactivity profile across the quinoline

ring.

Identifier Value Source

IUPAC Name
2-Chloro-6-methoxyquinoline-

3-carbonitrile
N/A

CAS Number 101617-91-8 [4]

Molecular Formula C₁₁H₇ClN₂O [5]

Molecular Weight 218.64 g/mol [5]

SMILES String Clc1nc2c(cc(cc2)OC)cc1C#N [5]

InChI Key
AMFXVCDHDIEGIM-

UHFFFAOYSA-N
[5]

Synthesis and Purification
The synthesis of 2-chloro-6-methoxyquinoline-3-carbonitrile typically proceeds from its

aldehyde precursor, 2-chloro-6-methoxyquinoline-3-carbaldehyde. This intermediate is

commonly prepared via a Vilsmeier-Haack reaction, a robust method for the formylation of

electron-rich aromatic compounds.[1][6] The subsequent conversion of the aldehyde to the

nitrile is a critical step for introducing a versatile functional group for further chemical

elaboration.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/product/b009224?utm_src=pdf-body
https://www.benchchem.com/product/b009224?utm_src=pdf-body
https://www.chemsrc.com/en/amp/cas/101617-91-8_750588.html
https://www.sigmaaldrich.com/HK/zh/product/aldrich/bbo000723
https://www.sigmaaldrich.com/HK/zh/product/aldrich/bbo000723
https://www.sigmaaldrich.com/HK/zh/product/aldrich/bbo000723
https://www.sigmaaldrich.com/HK/zh/product/aldrich/bbo000723
https://www.benchchem.com/product/b009224?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9078675/
https://www.researchgate.net/publication/51132635_2-Chloro-6-methoxy-quinoline-3-carbaldehyde
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b009224?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Step 1: Vilsmeier-Haack Reaction

Step 2: Nitrile Formation

N-(4-anisyl)acetamide

2-Chloro-6-methoxyquinoline-3-carbaldehyde

Formylation & Cyclization

Vilsmeier Reagent
(POCl₃, DMF)

2-Chloro-6-methoxyquinoline-3-carbonitrile

Condensation & Dehydration

Hydroxylamine Hydrochloride Dehydrating Agent
(e.g., Thionyl Chloride)

Click to download full resolution via product page

General synthetic workflow for 2-Chloro-6-methoxyquinoline-3-carbonitrile.

Experimental Protocol: Synthesis
Causality: The Vilsmeier-Haack reaction is chosen for its efficiency in simultaneously

chlorinating the 2-position and formylating the 3-position of the quinoline ring system formed in

situ from an acetanilide precursor. The conversion of the resulting aldehyde to a nitrile is often

achieved via an oxime intermediate, which is then dehydrated. This two-step process is a

reliable method for installing the carbonitrile group.

Synthesis of the Aldehyde Intermediate: To a stirring solution of N-(4-anisyl)acetamide (1

equivalent) in N,N-dimethylformamide (DMF, 3 equivalents), phosphorus oxychloride (POCl₃,

4.5 equivalents) is added dropwise at 0°C.

The reaction mixture is heated to 80-90°C for several hours until thin-layer chromatography

(TLC) indicates the consumption of the starting material.
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The mixture is cooled and carefully poured onto crushed ice, and the resulting precipitate is

filtered, washed with water, and dried to yield 2-chloro-6-methoxyquinoline-3-carbaldehyde.

Synthesis of the Nitrile: The crude aldehyde (1 equivalent) is dissolved in a suitable solvent

like formic acid. Hydroxylamine hydrochloride (1.2 equivalents) is added, and the mixture is

refluxed.

The reaction is monitored by TLC. Upon completion, the mixture is cooled, and the product is

precipitated by adding water.

The solid is filtered, washed, and dried to yield 2-chloro-6-methoxyquinoline-3-
carbonitrile.

Purification Protocol
Trustworthiness: Recrystallization is a self-validating purification technique. A pure compound

will have a sharp, defined melting point, and the formation of well-defined crystals is indicative

of homogeneity. A mixed solvent system like ethyl acetate/petroleum ether allows for fine-tuning

of solubility to achieve optimal crystal growth.[6][7]

Dissolve the crude product in a minimum amount of hot ethyl acetate.

Slowly add petroleum ether (a non-solvent) until the solution becomes slightly turbid.

Allow the solution to cool slowly to room temperature, then place it in an ice bath to

maximize crystal formation.

Collect the purified crystals by vacuum filtration and wash with a small amount of cold

petroleum ether.

Dry the crystals under vacuum.

Physicochemical Properties
The physical properties of the compound are essential for its practical application in a

laboratory setting.
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Property Value / Description Notes

Physical State Solid [5]

Appearance
Data not available; likely off-

white to yellow crystalline solid.
Based on related compounds.

Melting Point
Data not readily available in

reviewed literature.

The related compound 2-

chloroquinoline-3-carbonitrile

melts at 164-168 °C.[8]

Solubility

Expected to be soluble in polar

aprotic solvents (DMSO, DMF,

acetone) and chlorinated

solvents (DCM, chloroform);

low solubility in water and

nonpolar alkanes.

Based on molecular structure.

pKa (Predicted)

The quinoline nitrogen is

weakly basic. Its pKa is

significantly lowered by the

electron-withdrawing effects of

the C2-chloro and C3-nitrile

groups.

Precise experimental value not

available.

Protocol: Melting Point Determination
A small, dry sample of the recrystallized product is packed into a capillary tube to a depth of

2-3 mm.

The tube is placed in a calibrated digital melting point apparatus.

The temperature is increased rapidly to about 15°C below the expected melting point, then

increased slowly at a rate of 1-2°C per minute.

The melting range is recorded from the temperature at which the first drop of liquid appears

to the temperature at which the entire sample is liquid. A narrow range (<2°C) indicates high

purity.
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Spectroscopic and Analytical Characterization
A multi-technique analytical approach is required to unambiguously confirm the structure and

purity of the synthesized compound. Each method provides a unique piece of the structural

puzzle.

Purified Solid Sample

FT-IR Spectroscopy High-Resolution MS NMR Spectroscopy
(¹H, ¹³C, DEPT) Elemental Analysis

Functional Groups Confirmed
(e.g., -C≡N, -OCH₃)

Molecular Formula Verified
(Isotopic Pattern for Cl)

Connectivity & Atom Count
(Full Structure Elucidated)

Purity & Empirical Formula
Confirmed

Structure Confirmed

Click to download full resolution via product page

Comprehensive analytical workflow for structural verification.

Infrared (IR) Spectroscopy
Expertise: IR spectroscopy is a rapid and powerful tool for identifying the key functional groups

present in a molecule. For this compound, the most diagnostic peak is the sharp, strong

absorbance of the nitrile group, which is difficult to confirm by NMR alone.

Nitrile (C≡N) stretch: A sharp, intense peak is expected around 2230 cm⁻¹.[7] Its presence is

a strong confirmation of the successful conversion from the aldehyde.

Aromatic C=C/C=N stretches: Multiple sharp peaks in the 1600-1450 cm⁻¹ region.
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C-O (Aryl ether) stretch: A strong peak typically found in the 1250-1200 cm⁻¹ region.

C-Cl stretch: A peak in the fingerprint region, typically around 800-600 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise: NMR is the cornerstone of structural elucidation in organic chemistry, providing

detailed information about the carbon-hydrogen framework.[7]

¹H NMR: The proton spectrum will confirm the substitution pattern. Expected signals include:

A singlet for the methoxy (-OCH₃) protons, integrating to 3H, typically around δ 3.9-4.1

ppm.

Several distinct signals in the aromatic region (δ 7.0-8.5 ppm) corresponding to the

protons on the quinoline ring. The specific splitting patterns (e.g., doublets, singlets) will

depend on their coupling with neighboring protons, confirming their relative positions.

¹³C NMR: The carbon spectrum provides a count of unique carbon atoms. Key expected

signals:

A signal for the nitrile carbon (-C≡N) around δ 115-120 ppm.

A signal for the methoxy carbon (-OCH₃) around δ 55-60 ppm.

Multiple signals in the aromatic region (δ 110-160 ppm), including the carbon atoms

bonded to chlorine and the methoxy group, which can be identified with the help of DEPT

experiments or computational predictions.

Mass Spectrometry (MS)
Expertise: High-resolution mass spectrometry (HRMS) provides an extremely accurate mass

measurement, allowing for the unambiguous determination of the molecular formula.[7]

Molecular Ion Peak (M⁺): The spectrum should show a molecular ion peak corresponding to

the exact mass of C₁₁H₇ClN₂O.
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Isotopic Pattern: A critical diagnostic feature will be the presence of two peaks for the

molecular ion: one for the molecule containing the ³⁵Cl isotope (M⁺) and another,

approximately one-third the intensity, for the molecule containing the ³⁷Cl isotope (M+2). This

3:1 ratio is a definitive signature for a monochlorinated compound.

Reactivity and Applications in Drug Discovery
The utility of 2-chloro-6-methoxyquinoline-3-carbonitrile lies in its engineered reactivity.

Nucleophilic Aromatic Substitution: The chlorine atom at the 2-position is activated by the

adjacent ring nitrogen, making it susceptible to displacement by various nucleophiles (e.g.,

amines, thiols, alcohols). This allows for the introduction of diverse side chains, a common

strategy in drug development to modulate potency and pharmacokinetic properties.

Nitrile Group Chemistry: The nitrile group can be hydrolyzed to a carboxylic acid or an

amide, or reduced to an amine, providing further avenues for functionalization. It is also a

key participant in cycloaddition reactions to form other heterocyclic rings.

Medicinal Chemistry Intermediate: This compound serves as a precursor for the synthesis of

fused heterocyclic systems like pyrazolo[3,4-b]quinolines, which have shown promise as

antiviral and antimalarial agents.[1][9][10] The chloro and methoxy groups themselves are

recognized as important substituents in drug design, influencing binding interactions and

metabolic stability.[11]

Safety and Handling
Proper handling is essential due to the compound's potential toxicity.

Hazard Classifications: Acutely toxic if swallowed (Category 3) and causes serious eye

damage.[5]

Signal Word: Danger.[5]

Precautionary Measures:

Always handle in a well-ventilated chemical fume hood.
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Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile

gloves, and chemical safety goggles.

Avoid inhalation of dust and contact with skin and eyes.

Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Storage Class: 6.1C - Combustible, acute toxic compounds.[5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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